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Compound of Interest

Compound Name: 1-(3-Chlorophenoxy)propan-2-one

CAS No.: 15422-18-1

Cat. No.: B097190

Get Quote

An In-Depth Technical Guide on 1-(3-Chlorophenoxy)propan-2-one: Nomenclature,

Synthesis, and Applications in Medicinal Chemistry

Introduction & Structural Elucidation
In the landscape of medicinal chemistry and organic synthesis, aryloxypropanones serve as

critical building blocks for the development of diverse pharmacophores, including beta-

adrenergic antagonists and substituted indoles. Among these, 1-(3-chlorophenoxy)propan-2-
one (CAS: 15422-18-1) stands out as a highly versatile intermediate.

To fully leverage this compound, researchers must first deconstruct its IUPAC nomenclature,

which perfectly maps to its molecular architecture:

"propan-2-one": Defines the core aliphatic backbone—a three-carbon chain containing a

ketone functional group at the C2 position (commonly known as an acetone derivative).

"1-": Indicates the point of attachment on the propan-2-one backbone for the incoming

substituent.

"(3-chlorophenoxy)": Describes the substituent itself. It consists of a benzene ring attached

via an ether oxygen ("phenoxy"), with a chlorine atom located at the meta position (C3)
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relative to the oxygen linkage.

This structural arrangement yields a molecule with dual reactivity: a highly electrophilic

carbonyl carbon susceptible to nucleophilic attack (e.g., reductive amination) and an ether

linkage that provides conformational flexibility.

Physicochemical Properties
To facilitate experimental design and downstream purification, the fundamental quantitative

properties of 1-(3-chlorophenoxy)propan-2-one are summarized below[1].

Property Value

IUPAC Name 1-(3-chlorophenoxy)propan-2-one

CAS Number 15422-18-1

Molecular Formula C9​H9​ClO2​

Molecular Weight 184.62 g/mol

SMILES String CC(=O)COc1cc(Cl)ccc1

Appearance Colorless to pale yellow liquid/low-melting solid

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in H2​

O

Synthetic Methodology & Mechanistic Causality
The most efficient route to synthesize 1-(3-chlorophenoxy)propan-2-one relies on a

bimolecular nucleophilic substitution ( SN​2 ) reaction between 3-chlorophenol and 1-

chloropropan-2-one (chloroacetone).

Causality Behind Reagent Selection: The selection of the base and solvent is the most critical

parameter in this workflow. Chloroacetone is highly reactive and prone to base-catalyzed aldol

self-condensation. Therefore, using a strong, homogeneous base like Sodium Hydroxide

(NaOH) often leads to complex polymeric mixtures and degraded yields.
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Instead, Potassium Carbonate ( K2​CO3​) is utilized as a mild, heterogeneous base[2]. The pKa​

of the conjugate acid of K2​CO3​is sufficient to quantitatively deprotonate 3-chlorophenol ( pKa​

≈9.0 ) to form the active nucleophile (the phenoxide anion) without creating a highly basic

environment that would destroy the chloroacetone electrophile. Methyl ethyl ketone (MEK) or

acetone is selected as the solvent because polar aprotic environments poorly solvate the

phenoxide anion, thereby maximizing its nucleophilicity for the SN​2 displacement[2].
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SN2 mechanism for 1-(3-chlorophenoxy)propan-2-one synthesis.

Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase contains a chemical

checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Reagents:

3-Chlorophenol (1.0 eq, 10.0 mmol, 1.28 g)

1-Chloropropan-2-one (1.1 eq, 11.0 mmol, 1.02 g)

Potassium Carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)

Tetrabutylammonium iodide (TBAI) (0.05 eq, catalytic)

Methyl Ethyl Ketone (MEK) (20 mL)

Workflow:
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Phenoxide Generation: Suspend K2​CO3​and TBAI in MEK under a nitrogen atmosphere. Add

3-chlorophenol. Stir the suspension at room temperature for 30 minutes.

Self-Validation: The suspension will undergo a slight color shift, and mild outgassing may

occur, confirming the formation of the potassium 3-chlorophenoxide salt.

Electrophilic Addition: Heat the mixture to 60 °C. Add chloroacetone dropwise over 15

minutes.

Causality: Dropwise addition ensures the steady-state concentration of chloroacetone

remains low, preventing self-condensation side reactions[2].

Reaction Monitoring: Maintain stirring at 60-65 °C for 4 hours. Monitor the reaction via Thin

Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

Self-Validation: The reaction is deemed complete when the UV-active spot corresponding

to 3-chlorophenol ( Rf​≈0.4 ) is fully consumed, replaced by a new, higher-running spot ( Rf​

≈0.6 ).

Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts

( KCl and unreacted K2​CO3​). Concentrate the filtrate under reduced pressure. Dissolve the

residue in Ethyl Acetate (30 mL) and wash with 5% aqueous NaOH (2 x 15 mL), followed by

brine (15 mL).

Causality: The 5% NaOH wash is a critical self-validating purification step; it deprotonates

any trace unreacted 3-chlorophenol, partitioning it into the aqueous layer and leaving only

the neutral ketone product in the organic phase.

Dry the organic layer over anhydrous Na2​SO4​, filter, and evaporate to yield the crude

product, which can be further purified by vacuum distillation if ultra-high purity is required.

Analytical Characterization & Self-Validation
To confirm the structural integrity of the synthesized 1-(3-chlorophenoxy)propan-2-one,

cross-reference the isolated compound against the following expected spectral benchmarks:
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Analytical Technique Key Signals / Diagnostic Observations

1H NMR ( CDCl3​, 400 MHz)

δ 2.25 (s, 3H, CH3​), δ 4.50 (s, 2H, O−CH2​), δ

6.75-7.20 (m, 4H, Ar-H). The sharp singlet at

4.50 ppm validates the ether linkage.

13C NMR ( CDCl3​, 100 MHz)

δ 26.5 ( CH3​), δ 73.2 ( O−CH2​), δ 113.0-135.0

(Aromatic carbons), δ 205.5 (C=O). The >200

ppm signal confirms the ketone.

FT-IR (ATR)

νmax​1720 cm−1 (Strong C=O stretch), 1230

cm−1 (Asymmetric C-O-C stretch). Absence of

broad O-H stretch (~3300 cm−1 ) confirms

complete consumption of phenol.

LC-MS (ESI+)

m/z 185.0 [M+H]+ . The characteristic 3:1

isotopic pattern (M / M+2) validates the

presence of the single chlorine atom.

Downstream Applications in Medicinal Chemistry
Once synthesized and validated, 1-(3-chlorophenoxy)propan-2-one serves as a pivotal node

for divergent synthesis. Its primary application lies in the generation of aryloxypropanolamines.

By subjecting the ketone to reductive amination with primary amines (e.g., isopropylamine) in

the presence of sodium cyanoborohydride ( NaBH3​CN ), researchers can rapidly generate

libraries of beta-blocker analogs. Alternatively, standard hydride reduction yields the secondary

alcohol, which can be utilized in further etherification or esterification workflows.
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Downstream synthetic applications of 1-(3-chlorophenoxy)propan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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